molecular formula C11H17BrClN B1375523 3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 1098106-78-5

3-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride

Cat. No. B1375523
M. Wt: 278.61 g/mol
InChI Key: KGCFNOFYBYMNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895782B2

Procedure details

tert-Butyl 3-(3-bromophenyl)-2,2-dimethylpropylcarbamate (29) (3.2 g, 9.35 mmol) was dissolved in EtOAc (55 mL), and a solution of HCl-EtOAc (˜4.2 M, 20 mL, 84 mmol) was added. The reaction was vented with a needle and stirred at room temperature for 2.5 h. The reaction was then diluted with hexanes and the white solid was collected on a flitted glass funnel. The mother liquor was concentrated under reduced pressure, suspended in ˜5-10% EtOAc-hexanes, and the white solid was collected and combined with the first batch. The solid was dried in a vacuum oven at room temperature overnight to give pure 3-(3-bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride as a white solid. Yield (1.52 g): 1H NMR (400 MHz, CDCl3) δ 8.53 (br s, 2H), 7.37 (dq, J=1.2 and 8.0 Hz, 1H), 7.31 (t, J=1.6 Hz, 1H), 7.13 (t, J=7.7 Hz, 1H), 7.08 (dt, J=8.0, 1.6 Hz, 1H), 2.83-2.84 (m, 2H), 2.67 (s, 2H), 1.09 (s, 6H).
Name
tert-Butyl 3-(3-bromophenyl)-2,2-dimethylpropylcarbamate
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][NH:11]C(=O)OC(C)(C)C)[CH:5]=[CH:6][CH:7]=1.[ClH:21].CCOC(C)=O>CCOC(C)=O>[ClH:21].[Br:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([CH3:20])([CH3:19])[CH2:10][NH2:11])[CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
tert-Butyl 3-(3-bromophenyl)-2,2-dimethylpropylcarbamate
Quantity
3.2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)CC(CNC(OC(C)(C)C)=O)(C)C
Name
Quantity
55 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl.CCOC(=O)C
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the white solid was collected on a flitted glass funnel
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the white solid was collected
CUSTOM
Type
CUSTOM
Details
The solid was dried in a vacuum oven at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.BrC=1C=C(C=CC1)CC(CN)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.